molecular formula C10H9ClO3 B1279929 p-Ethoxycarbonylbenzoyl chloride CAS No. 27111-45-1

p-Ethoxycarbonylbenzoyl chloride

Cat. No. B1279929
CAS RN: 27111-45-1
M. Wt: 212.63 g/mol
InChI Key: POYHUEAWYYJRQL-UHFFFAOYSA-N
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Patent
US04011236

Procedure details

p-Ethoxycarbonylbenzoyl chloride is prepared according to the method of M. J. Dewar and J. P. Schroeder, J. Org. Chem., 30, 2297 (1965), by the gradual addition of a small amount of ethyl alcohol to a boiling solution of terephthaloyl chloride in benzene. After removal of the solvent the residue is distilled under reduced pressure to give the acyl chloride which boils at 102°-105° C. at 0.4 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4](Cl)(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:11])=[O:10])=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:11])=[O:10])=[CH:7][CH:6]=1)=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.